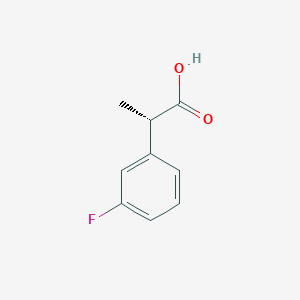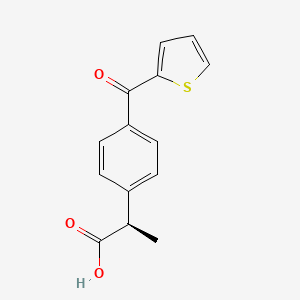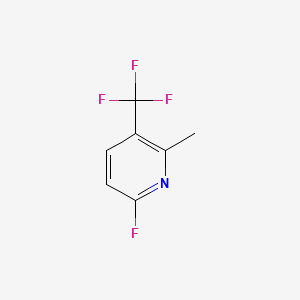
6-Fluoro-2-methyl-3-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-2-methyl-3-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a fluorine atom at the 6th position, a methyl group at the 2nd position, and a trifluoromethyl group at the 3rd position on the pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique physical and chemical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-methyl-3-(trifluoromethyl)pyridine can be achieved through several methodsFor instance, the compound can be synthesized by reacting 2-methyl-3-(trifluoromethyl)pyridine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under appropriate reaction conditions .
Another method involves the use of trifluoromethyl-containing building blocks. In this approach, a trifluoromethyl group is introduced into the pyridine ring through a series of reactions, including halogenation and subsequent fluorination .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. One such method is the direct fluorination of 2-methyl-3-(trifluoromethyl)pyridine using elemental fluorine or other fluorinating agents. This process is carried out under controlled conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-2-methyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the trifluoromethyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dihydropyridine derivatives.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Fluorinating Agents: Selectfluor, N-fluorobenzenesulfonimide (NFSI), elemental fluorine.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts, boronic acids.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Dihydropyridine derivatives.
Coupling Products: Biaryl compounds and other coupled products.
Applications De Recherche Scientifique
6-Fluoro-2-methyl-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Fluoro-2-methyl-3-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine
Uniqueness
6-Fluoro-2-methyl-3-(trifluoromethyl)pyridine is unique due to the specific positioning of the fluorine, methyl, and trifluoromethyl groups on the pyridine ring. This unique arrangement imparts distinct physical and chemical properties, such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets .
Propriétés
Formule moléculaire |
C7H5F4N |
|---|---|
Poids moléculaire |
179.11 g/mol |
Nom IUPAC |
6-fluoro-2-methyl-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H5F4N/c1-4-5(7(9,10)11)2-3-6(8)12-4/h2-3H,1H3 |
Clé InChI |
WBSASTPQLCXKEK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


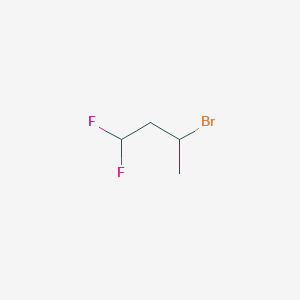
![5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylicacid](/img/structure/B13581149.png)
![2-{5-[4-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminehydrochloride](/img/structure/B13581159.png)
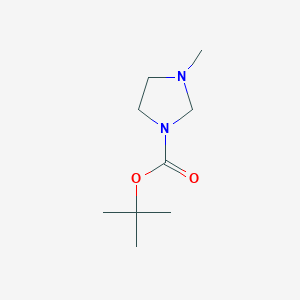

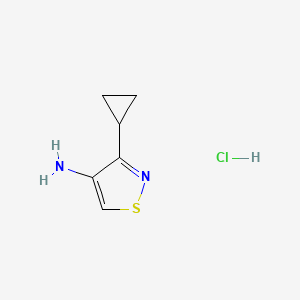

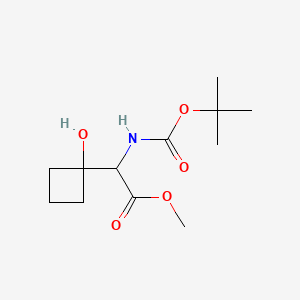

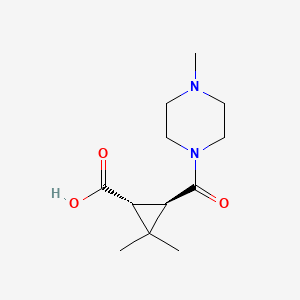
![2-(1H-indol-3-yl)-N-[(1-phenylcyclopropyl)methyl]acetamide](/img/structure/B13581193.png)
